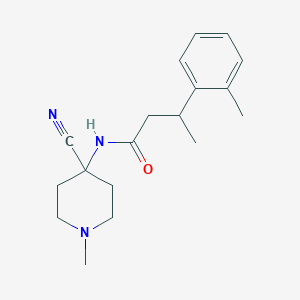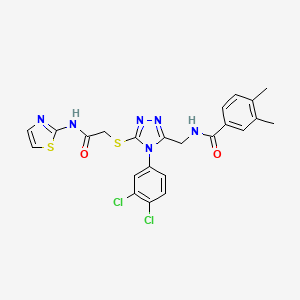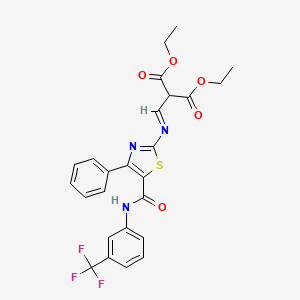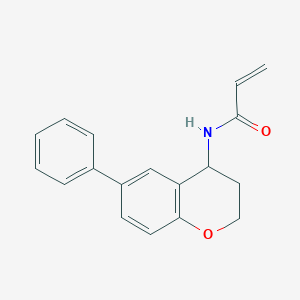
N-(4-cyano-1-methylpiperidin-4-yl)-3-(2-methylphenyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-cyano-1-methylpiperidin-4-yl)-3-(2-methylphenyl)butanamide, also known as A-796260, is a synthetic compound that belongs to the class of analgesic drugs. It has been studied for its potential use in the treatment of pain and inflammation. The purpose of
作用機序
The mechanism of action of N-(4-cyano-1-methylpiperidin-4-yl)-3-(2-methylphenyl)butanamide involves binding to the mu-opioid receptor and activating it. This activation leads to the inhibition of the release of neurotransmitters that are responsible for transmitting pain signals. N-(4-cyano-1-methylpiperidin-4-yl)-3-(2-methylphenyl)butanamide also inhibits the production of pro-inflammatory cytokines, which reduces inflammation.
Biochemical and Physiological Effects:
N-(4-cyano-1-methylpiperidin-4-yl)-3-(2-methylphenyl)butanamide has been shown to have potent analgesic effects in animal models of pain. It has also been shown to have anti-inflammatory effects in animal models of inflammation. N-(4-cyano-1-methylpiperidin-4-yl)-3-(2-methylphenyl)butanamide has a long duration of action, which makes it a promising candidate for the treatment of chronic pain.
実験室実験の利点と制限
The advantages of using N-(4-cyano-1-methylpiperidin-4-yl)-3-(2-methylphenyl)butanamide in lab experiments include its potency, selectivity, and long duration of action. The limitations of using N-(4-cyano-1-methylpiperidin-4-yl)-3-(2-methylphenyl)butanamide in lab experiments include its low yield during synthesis, which can make it difficult to obtain large quantities of the compound.
将来の方向性
There are several future directions for the research and development of N-(4-cyano-1-methylpiperidin-4-yl)-3-(2-methylphenyl)butanamide. One direction is to optimize the synthesis method to increase the yield of the compound. Another direction is to study the pharmacokinetics and pharmacodynamics of N-(4-cyano-1-methylpiperidin-4-yl)-3-(2-methylphenyl)butanamide in humans. This will provide important information on the safety and efficacy of the compound in humans. Another direction is to study the potential use of N-(4-cyano-1-methylpiperidin-4-yl)-3-(2-methylphenyl)butanamide in the treatment of other conditions such as anxiety and depression. Finally, further studies are needed to determine the long-term safety and efficacy of N-(4-cyano-1-methylpiperidin-4-yl)-3-(2-methylphenyl)butanamide.
合成法
The synthesis method of N-(4-cyano-1-methylpiperidin-4-yl)-3-(2-methylphenyl)butanamide involves several steps. The first step involves the reaction of 4-cyano-1-methylpiperidine with 3-bromo-2-methylbenzoic acid in the presence of a palladium catalyst to form the intermediate compound. The intermediate compound is then reacted with 2-methyl-3-butanone in the presence of a base to form the final product, N-(4-cyano-1-methylpiperidin-4-yl)-3-(2-methylphenyl)butanamide. The yield of the final product is about 30%.
科学的研究の応用
N-(4-cyano-1-methylpiperidin-4-yl)-3-(2-methylphenyl)butanamide has been extensively studied for its potential use in the treatment of pain and inflammation. It has been shown to have a high affinity for the mu-opioid receptor, which is responsible for the analgesic effects of opioids. N-(4-cyano-1-methylpiperidin-4-yl)-3-(2-methylphenyl)butanamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
特性
IUPAC Name |
N-(4-cyano-1-methylpiperidin-4-yl)-3-(2-methylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O/c1-14-6-4-5-7-16(14)15(2)12-17(22)20-18(13-19)8-10-21(3)11-9-18/h4-7,15H,8-12H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTQWJAVDQSOZNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C)CC(=O)NC2(CCN(CC2)C)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2,2-Dimethylcyclopropyl)-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2657235.png)

![N-(3-chloro-4-methoxyphenyl)-2-{[7,8-dimethyl-4-(4-methylphenyl)-3H-1,5-benzodiazepin-2-yl]thio}acetamide](/img/structure/B2657237.png)
![2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2657241.png)




![N-(2,5-difluorophenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2657251.png)
![N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2657252.png)

![N-(2-(diethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2657254.png)
![(E)-N1-(furan-2-ylmethylene)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2657255.png)
